molecular formula C11H18KNO10S2 B1496337 2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade CAS No. 21087-77-4

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

Cat. No.: B1496337
CAS No.: 21087-77-4
M. Wt: 427.5 g/mol
InChI Key: GAYXFCKWHSTEIK-KRGOUHSNSA-M
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Description

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade, is a chemical compound belonging to the class of glucosinolates. Glucosinolates are natural compounds found in various plants, particularly in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and mustard

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybut-3-enyl-glucosinolat potassium salt involves several steps, starting with the extraction of glucosinolates from plant sources. The extracted glucosinolates are then subjected to chemical modifications to introduce the 2-hydroxybut-3-enyl group. This process typically involves the use of specific reagents and reaction conditions to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of 2-Hydroxybut-3-enyl-glucosinolat potassium salt involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound's purity and quality. The compound is then formulated into various grades, including HPLC Grade, to meet specific research and industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybut-3-enyl-glucosinolat potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the compound.

Major Products Formed: The reactions involving 2-Hydroxybut-3-enyl-glucosinolat potassium salt can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable for further research and development in various fields.

Scientific Research Applications

2-Hydroxybut-3-enyl-glucosinolat potassium salt has diverse applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a tool for investigating plant defense mechanisms and metabolic pathways. In medicine, it is explored for its potential anti-inflammatory and anticancer properties. In industry, it is utilized in the development of natural pesticides and bioactive compounds.

Mechanism of Action

The mechanism by which 2-Hydroxybut-3-enyl-glucosinolat potassium salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique chemical structure allows it to modulate various biological processes, such as enzyme activity and gene expression. These interactions contribute to its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

2-Hydroxybut-3-enyl-glucosinolat potassium salt is compared with other glucosinolates, such as sinigrin, glucoraphanin, and gluconasturtiin. While these compounds share similar structural features, 2-Hydroxybut-3-enyl-glucosinolat potassium salt stands out due to its specific hydroxybut-3-enyl group, which imparts unique chemical and biological properties. This distinction makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXFCKWHSTEIK-KRGOUHSNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18KNO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 2
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 3
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 4
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 5
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade
Reactant of Route 6
2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

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